2-(Propan-2-yl)phenyl hex-1-en-1-ylcarbamate
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Overview
Description
2-(Propan-2-yl)phenyl hex-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group and a hex-1-en-1-ylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl hex-1-en-1-ylcarbamate typically involves the reaction of 2-(Propan-2-yl)phenol with hex-1-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine to enhance the nucleophilicity of the phenol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)phenyl hex-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(Propan-2-yl)phenyl hex-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Properties
CAS No. |
88309-59-5 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl) N-hex-1-enylcarbamate |
InChI |
InChI=1S/C16H23NO2/c1-4-5-6-9-12-17-16(18)19-15-11-8-7-10-14(15)13(2)3/h7-13H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
UEAGEJOHXAAJBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CNC(=O)OC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
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